Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The empirical formula of Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is C14H18O5S . The molecular weight is 298.35 . The SMILES string isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1
. Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, similar compounds like Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate can be used to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction . Nazarov′s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 42-46 °C . The flash point is greater than 110 °C .Scientific Research Applications
Ring Enlargement and Reduction Properties
Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate demonstrates unique properties in chemical reactions. For example, when combined with samarium and iodine in methanol, it undergoes an unusual reduction involving dimeric ring enlargement with a sulfur addition, resulting in dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004).
Biological Evaluation and Molecular Docking
This compound has been used as a starting material for synthesizing novel series of hydrazonothiazoles and thiadiazoles, incorporating a sulfonamide group. The antimicrobial, anticancer, and DHFR inhibition potency of these compounds was evaluated through molecular docking studies and SAR analysis, demonstrating its utility in the development of new therapeutic agents (Riyadh et al., 2018).
Cyclization and Alkylation Studies
Research has shown that the compound can undergo intramolecular 6-endo-dig-cyclization, forming complex molecules like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This demonstrates its potential in synthesizing diverse heterocyclic structures (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial and Antifungal Action
The compound plays a role in the synthesis of various derivatives with antimicrobial and antifungal properties. For instance, research has identified compounds like 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, which showed high antimicrobial activity, suggesting its use in developing new antimicrobial agents (Sych et al., 2019).
Synthesis of Novel Propanamide Derivatives
This compound has been utilized in the synthesis of new propanamide derivatives with promising anticancer agents, highlighting its importance in the development of new cancer therapies (Rehman et al., 2018).
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonylthiadiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-3-18-11(15)10-12(19-14-13-10)20(16,17)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWLLJQABPLHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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